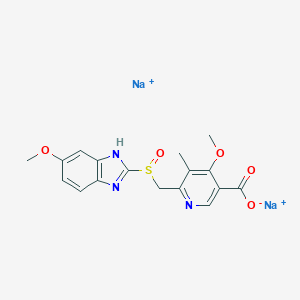

Omeprazole Acid Disodium Salt

Overview

Description

Omeprazole Acid Disodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C17H15N3Na2O5S and its molecular weight is 419.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfoxides - 2-Pyridinylmethylsulfinylbenzimidazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Mechanism and Efficacy

Omeprazole, a substituted benzimidazole derivative, is a potent inhibitor of the gastric acid secretion process, acting by irreversibly blocking the proton pump in parietal cells, which is considered the final step in acid production. Its pharmacological uniqueness lies in its ability to inhibit gastric acid secretion effectively, demonstrating significant potency over traditional H2-receptor antagonists in both animal and human studies. This mechanism is crucial for its application in treating conditions like peptic ulcer disease and Zollinger-Ellison syndrome, where excessive acid secretion needs to be controlled (Clissold & Campoli-Richards, 1986).

Clinical Applications Beyond Acid Suppression

Omeprazole's efficacy transcends mere acid suppression; it has shown promise in treating Helicobacter pylori infections when combined with antibacterials, offering a potential treatment avenue for ulcerative conditions associated with this bacterium. Additionally, its role in managing gastro-oesophageal reflux disease (GORD) and preventing gastrointestinal damage from nonsteroidal anti-inflammatory drugs (NSAIDs) highlights its versatile application in gastroenterology. The drug's effectiveness in healing ulcers and reducing symptoms of reflux oesophagitis in patients unresponsive to H2-receptor antagonists underscores its significant therapeutic value (Langtry & Wilde, 1998).

Pharmacokinetic Interactions and Safety Profile

The pharmacokinetic profile of omeprazole indicates its potential for drug interactions, particularly through the modulation of gastric pH, which can affect the absorption and efficacy of concurrent medications. Studies exploring these interactions have provided insights into managing and optimizing treatment regimens involving omeprazole to mitigate adverse effects and enhance therapeutic outcomes. Despite concerns regarding long-term safety, clinical experience has generally shown that omeprazole is well tolerated, with the need for further research to fully understand its implications over extended periods (Wedemeyer & Blume, 2014).

Role in Zollinger-Ellison Syndrome

Omeprazole's profound and lasting antisecretory activity has made it a drug of choice for treating Zollinger-Ellison syndrome, a condition characterized by excessive gastric acid secretion. Its ability to effectively control acid hypersecretion, even in cases where H2-receptor antagonists fail, underscores its critical role in managing this challenging syndrome. The drug's safety and efficacy profile in Zollinger-Ellison syndrome patients, supported by extensive clinical experience, reaffirms its significance in gastroenterological pharmacotherapy (Frucht, Maton, & Jensen, 1991).

Mechanism of Action

Target of Action

Omeprazole is a proton pump inhibitor . Its primary target is the H+/K±ATPase enzyme , also known as the proton pump , found in the parietal cells of the stomach . This enzyme plays a crucial role in the final step of gastric acid secretion .

Mode of Action

Omeprazole interacts with its target, the proton pump, by irreversibly blocking the enzyme, thereby inhibiting the secretion of gastric acid . This action results in an increase in gastric pH, providing relief from acid-related disorders .

Biochemical Pathways

Omeprazole is mainly metabolized by CYP2C19 to hydroxy-omeprazole and partially metabolized by CYP3A4 to omeprazole sulfone . The CYP2C19 polymorphism was incorporated using in vitro data . The metabolism of omeprazole by these enzymes is a key part of its biochemical pathway .

Pharmacokinetics

Omeprazole is rapidly absorbed with peak plasma concentrations within 0.5 hours . It is mainly metabolized by CYP2C19 and CYP3A4 . The pharmacokinetics of omeprazole can be influenced by the genetic polymorphism of CYP2C19, which can result in different metabolizer phenotypes, including extensive metabolizers (EMs), intermediate metabolizers (IMs), poor metabolizers (PMs), and ultrarapid metabolizers (UMs) .

Result of Action

The inhibition of gastric acid secretion by omeprazole leads to an increase in gastric pH, which can provide relief from conditions such as gastroesophageal reflux disease (GERD), peptic ulcer disease, and other diseases characterized by the oversecretion of gastric acid .

Action Environment

Omeprazole is acid-labile and needs to be protected from exposure to the acidic gastric juice when given orally . The enteric coating technology is used to protect acid-unstable drugs like omeprazole from the attack of gastric fluid and to release the drug in the small intestine . The likelihood of elevated gastric pH in practice is very high for patients . Therefore, the performance of commercial omeprazole pellets can be influenced by elevated pH .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

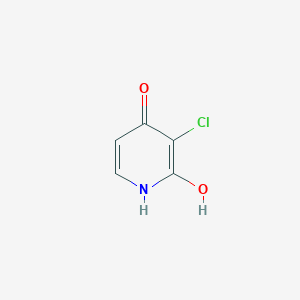

Omeprazole Acid Disodium Salt, like Omeprazole, is a specific inhibitor of the H+, K±ATPase or ‘proton pump’ in parietal cells . This enzyme is responsible for the final step in the process of acid secretion . This compound blocks acid secretion in response to all stimuli .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It is used to treat conditions such as heartburn and gastric acid hypersecretion, and to promote healing of tissue damage and ulcers caused by gastric acid and H. pylori infection .

Molecular Mechanism

This compound exerts its effects at the molecular level by blocking the release of stomach acid . It forms a covalent linkage with H+, K±ATPase, which it irreversibly inhibits . This inhibition is the primary mechanism of action of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, single doses of this compound produce dose-dependent inhibition with increasing effect over the first few days, reaching a maximum after about 5 days . The drug undergoes degradation under acid, base, neutral hydrolysis, and oxidative degradation conditions .

Dosage Effects in Animal Models

In animal models, the standard dose of this compound is 0.25 to 0.5 mg per pound of body weight every 24 hours . The effects of the product vary with different dosages, and it has been observed that a single dose of this compound inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life .

Metabolic Pathways

This compound is mainly metabolized by CYP2C19 and CYP3A4 . These enzymes are modulated by estrogen and progesterone, which regulate the menstrual cycle .

Subcellular Localization

Given its similarity to Omeprazole, it is likely that it is preferentially concentrated in parietal cells where it forms a covalent linkage with H+, K±ATPase .

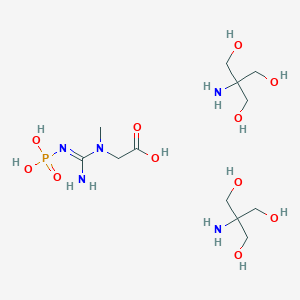

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Omeprazole Acid Disodium Salt can be achieved through a multistep process involving several reactions. The key steps include the synthesis of omeprazole, followed by its conversion to omeprazole magnesium salt and then to omeprazole acid, which is finally converted to the disodium salt form. The overall synthesis pathway involves the use of various reagents and catalysts to facilitate the reactions and achieve high yields of the final product.", "Starting Materials": [ "2-mercapto-5-methyl-1H-benzimidazole", "2-chloromethyl-3,5-dimethyl-4-methoxy pyridine", "sodium hydroxide", "magnesium oxide", "hydrochloric acid", "sodium bicarbonate", "sodium hydroxide", "sodium methoxide", "sodium hydroxide", "sodium carbonate", "sodium bicarbonate", "sodium hydroxide", "sodium disulfite", "sodium hydroxide", "sodium carbonate", "sodium bicarbonate", "sodium hydroxide", "sodium dihydrogen phosphate", "disodium hydrogen phosphate", "water", "ethanol" ], "Reaction": [ "Step 1: Synthesis of omeprazole", "React 2-mercapto-5-methyl-1H-benzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxy pyridine in the presence of sodium hydroxide to form omeprazole", "Step 2: Conversion of omeprazole to omeprazole magnesium salt", "React omeprazole with magnesium oxide in the presence of hydrochloric acid to form omeprazole magnesium salt", "Step 3: Conversion of omeprazole magnesium salt to omeprazole acid", "React omeprazole magnesium salt with sodium bicarbonate in the presence of water and ethanol to form omeprazole acid", "Step 4: Conversion of omeprazole acid to omeprazole acid disodium salt", "React omeprazole acid with sodium methoxide, sodium hydroxide, sodium carbonate, and sodium bicarbonate in the presence of water to form omeprazole acid disodium salt", "Step 5: Purification and isolation of omeprazole acid disodium salt", "The omeprazole acid disodium salt is purified and isolated through various techniques such as filtration, crystallization, and drying" ] } | |

CAS No. |

120003-84-1 |

Molecular Formula |

C17H15N3Na2O5S |

Molecular Weight |

419.4 g/mol |

IUPAC Name |

disodium;4-methoxy-6-[(5-methoxybenzimidazol-1-id-2-yl)sulfinylmethyl]-5-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C17H17N3O5S.2Na/c1-9-14(18-7-11(16(21)22)15(9)25-3)8-26(23)17-19-12-5-4-10(24-2)6-13(12)20-17;;/h4-7H,8H2,1-3H3,(H2,19,20,21,22);;/q;2*+1/p-2 |

InChI Key |

MPYYXGKWXYQANB-UHFFFAOYSA-L |

SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

Canonical SMILES |

CC1=C(C(=CN=C1CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC)C(=O)[O-])OC.[Na+].[Na+] |

Pictograms |

Irritant |

Synonyms |

5-methoxy-2-(((5-carboxylate-4-methoxy-3-methyl-2-pyridinyl)-methyl)sulfinyl)-1H-benzimidazole disodium salt ocide omeprazole omeprazole acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

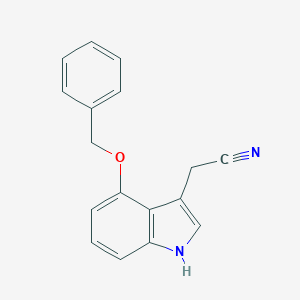

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-azabicyclo[2.2.2]octan-3-yl (E)-2-hydroxy-5-methyl-2-phenylhex-3-enoate](/img/structure/B27814.png)